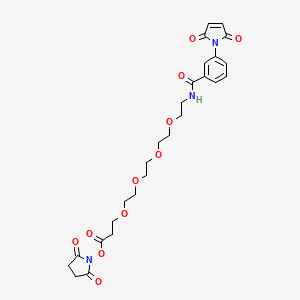

2,5-dioxopyrrolidin-1-yl 1-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oate

Description

This compound features a multifunctional structure designed for targeted drug delivery applications. Its core includes:

- A 2,5-dioxopyrrolidin-1-yl ester group, which enhances reactivity as a succinimidyl active ester for covalent conjugation with biomolecules (e.g., amines) .

- A 5,8,11,14-tetraoxa-2-azaheptadecan-17-oate chain, a polyethylene glycol (PEG)-like spacer that improves solubility and reduces steric hindrance during conjugation .

The synthesis involves coupling the carboxylic acid precursor with N-hydroxysuccinimide (NHS) in the presence of EDC·HCl, followed by purification via HPLC. Structural confirmation relies on ¹H NMR and ESI-MS . This compound’s design is tailored for neurotrophic agent delivery, particularly in cochlear targeting, leveraging its ester reactivity and hydrophilic spacer .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[3-(2,5-dioxopyrrol-1-yl)benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O11/c30-21-4-5-22(31)28(21)20-3-1-2-19(18-20)26(35)27-9-11-37-13-15-39-17-16-38-14-12-36-10-8-25(34)40-29-23(32)6-7-24(29)33/h1-5,18H,6-17H2,(H,27,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLKNPCHCJFKOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)C2=CC(=CC=C2)N3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Analyse Biochimique

Biochemical Properties

The compound interacts with voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels at very high concentrations. These interactions play a crucial role in the regulation of various biochemical reactions, including signal transduction and ion transport.

Cellular Effects

The compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to improve monoclonal antibody production in Chinese hamster ovary cells. It influences cell function by increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production.

Molecular Mechanism

At the molecular level, the compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits calcium currents mediated by Cav 1.2 (L-type) channels, which is believed to be its primary mechanism of action.

Temporal Effects in Laboratory Settings

Over time, the compound has shown high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450. These properties suggest that it has a stable effect on cellular function over time.

Activité Biologique

The compound 2,5-dioxopyrrolidin-1-yl 1-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oate (CAS No. [1433997-01-3]) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring and multiple functional groups that suggest potential interactions with biological systems. The molecular formula is , with a molecular weight of approximately 354.31 g/mol.

Biological Activity Overview

Research indicates that derivatives of the pyrrolidine structure often exhibit significant biological activities, including:

- Antitubercular Activity : Similar compounds have shown promise as antitubercular agents by enhancing monoclonal antibody production while suppressing cell growth in cultured cells. These derivatives can increase glucose uptake and ATP levels in cells, indicating improved metabolic activity during antibody production .

- PARP Inhibition : Compounds with similar structural motifs have been evaluated for their ability to inhibit PARP (Poly (ADP-ribose) polymerase), an important enzyme in DNA repair mechanisms. The inhibition of PARP can lead to increased sensitivity of cancer cells to chemotherapy .

- Cytotoxicity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. This is particularly relevant in the context of drug development for cancer therapies .

Case Study 1: Antitubercular Properties

A study focused on a related pyrrole derivative demonstrated that it significantly increased the production of monoclonal antibodies in cell cultures while simultaneously suppressing cell growth. The compound was shown to enhance glucose uptake and ATP production, which are critical for maintaining cell viability and productivity during bioprocessing .

Case Study 2: PARP Inhibition

Research into quinoxaline-based derivatives indicated that structural modifications similar to those found in our target compound could enhance PARP inhibition. The IC50 values for these compounds ranged from 2.31 to 57.35 nM, indicating potent activity compared to standard inhibitors like Olaparib .

Comparative Analysis of Biological Activities

Applications De Recherche Scientifique

The compound 2,5-dioxopyrrolidin-1-yl 1-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oate exhibits a range of applications in scientific research and industry. This article explores its chemical properties, potential uses in drug development, and its role in materials science.

Structure and Composition

The molecular formula of the compound is with a molecular weight of approximately 381.34 g/mol. The structure features multiple functional groups, including dioxopyrrolidine moieties and ether linkages, which contribute to its reactivity and biological activity.

Pharmaceutical Development

This compound has shown promise in the field of pharmaceuticals, particularly in the development of novel therapeutic agents. Its structural characteristics allow it to interact with biological targets effectively.

Case Studies

- Anticancer Activity : Research indicates that derivatives of dioxopyrrolidinyl compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications to the pyrrolidine structure can enhance selectivity towards tumor cells while minimizing toxicity to normal cells.

- Antimicrobial Properties : Compounds similar to 2,5-dioxopyrrolidin-1-yl derivatives have been evaluated for their antimicrobial efficacy against resistant strains of bacteria. The incorporation of specific substituents has been linked to increased potency against Gram-positive and Gram-negative bacteria.

Materials Science

The compound's unique properties make it suitable for applications in materials science, particularly in the development of polymers and nanomaterials.

Case Studies

- Polymer Synthesis : The incorporation of dioxopyrrolidinyl units into polymer backbones has been explored to enhance mechanical properties and thermal stability. These polymers can be utilized in coatings and composite materials.

- Nanocarriers for Drug Delivery : The ability to form stable nanoparticles using this compound has been investigated for targeted drug delivery systems. The nanoparticles can encapsulate hydrophobic drugs and improve their solubility and bioavailability.

Table 1: Comparison of Biological Activities

| Activity Type | Compound Type | Efficacy Level |

|---|---|---|

| Anticancer | Dioxopyrrolidinyl Derivatives | High |

| Antimicrobial | Similar Compounds | Moderate |

| Antiviral | Experimental Variants | Pending |

Table 2: Synthesis Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Step 1 | Amide Formation | Dioxopyrrolidine + Acid Chloride |

| Step 2 | Esterification | Alcohol + Acid Catalyst |

| Step 3 | Purification | Chromatography |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Functional Group and Backbone Variations

Key Observations :

- Spacer Chain Length : The target compound’s 17-carbon chain (vs. 16-carbon in compounds 13/14) may enhance flexibility and reduce steric effects during bioconjugation .

- Synthetic Complexity : Compounds with nitrophenyl and imidazopyridine cores () require multi-step heterocyclic syntheses, contrasting with the target compound’s straightforward NHS-ester activation .

Chemoinformatic Similarity Analysis

Using Tanimoto coefficients (), the target compound shows moderate similarity (0.4–0.6) to compounds 13/14 due to shared tetraoxa-aza chains and ester groups. However, similarity drops (<0.3) with nitrophenyl/imidazopyridine derivatives () due to divergent core structures .

Q & A

What synthetic methodologies are recommended for constructing the tetraoxa-azaheptadecan backbone in this compound?

Basic Research Focus

The compound’s polyethylene glycol (PEG)-like tetraoxa chain and amide/ester linkages suggest stepwise coupling strategies. A validated approach involves activating carboxyl groups with N-hydroxysuccinimide (NHS) esters using carbodiimide crosslinkers like EDC·HCl in anhydrous THF, followed by sequential nucleophilic substitutions . For example, details the synthesis of analogous PEG-containing compounds via NHS ester intermediates, emphasizing the need for rigorous anhydrous conditions to prevent hydrolysis. Key steps include:

- EDC-mediated activation of carboxylic acids to form reactive NHS esters.

- Pd-catalyzed deprotection (e.g., benzyl or tert-butyl groups) to expose functional groups for further coupling .

How can researchers resolve discrepancies in NMR data when characterizing the dioxopyrrolidinyl and phenyl-dihydro-pyrrole moieties?

Advanced Research Focus

Structural ambiguity often arises due to overlapping proton signals in aromatic regions or diastereomeric impurities. To address this:

- Use 2D NMR techniques (e.g., HSQC, HMBC) to resolve coupling patterns and confirm connectivity, as demonstrated in and for structurally related pyrrolidine derivatives .

- Compare experimental 13C NMR chemical shifts with density functional theory (DFT)-calculated values to validate assignments, particularly for carbonyl groups (e.g., δ ~170–180 ppm for dioxopyrrolidinyl carbons) .

- Employ HRMS (ESI) to verify molecular ion masses with <5 ppm error, as shown in and for analogous compounds .

What experimental design strategies optimize the yield of the final compound while minimizing side reactions?

Advanced Research Focus

Reaction optimization requires systematic factorial design (e.g., varying solvent polarity, temperature, and stoichiometry). highlights the use of pre-experimental screening (e.g., Taguchi methods) to identify critical parameters. For instance:

- Solvent selection : THF/ethanol mixtures (as in ) balance solubility and reactivity for NHS ester formation .

- Catalyst screening : Pd/C or Pd(OH)₂ for selective deprotection without over-reduction .

- Real-time monitoring : In-line FTIR or Raman spectroscopy to track reaction progress and terminate at maximal yield.

How can researchers assess the hydrolytic stability of the NHS ester under physiological conditions?

Advanced Research Focus

The NHS ester’s susceptibility to hydrolysis impacts applications in drug conjugation. Methodological approaches include:

- pH-dependent kinetic studies : Monitor degradation via HPLC (C18 columns, acetonitrile/water gradients) at pH 7.4 (phosphate buffer) and 5.0 (acetate buffer) to simulate blood and lysosomal environments .

- Competitive stability assays : Compare hydrolysis rates with structurally similar esters (e.g., ’s pyrene-based NHS ester) under identical conditions.

- Mass spectrometry : Detect hydrolyzed byproducts (e.g., free carboxylic acids) using negative-ion ESI-MS .

What computational tools are available to model the compound’s interactions with biological targets?

Advanced Research Focus

Molecular docking and dynamics simulations can predict binding affinities for applications in targeted drug delivery. and recommend:

- COMSOL Multiphysics : Simulate diffusion kinetics of the compound’s PEG chain in lipid bilayers .

- AutoDock Vina : Dock the phenyl-dihydro-pyrrole moiety into hydrophobic pockets of proteins (e.g., TrkB receptors, as in ) .

- Machine learning : Train models on existing bioconjugation data to predict reaction efficiency with amine-containing biomolecules .

How should researchers address contradictory data in purity assessments between HPLC and NMR?

Basic Research Focus

Discrepancies may arise from UV-inactive impurities (e.g., salts) or solvent residues. To reconcile results:

- Orthogonal purity assays : Combine HPLC (UV detection at 254 nm) with charged aerosol detection (CAD) for non-UV-active species .

- 1H NMR integration : Quantify residual solvents (e.g., THF, ethanol) using internal standards like maleic acid .

- Elemental analysis : Verify C, H, N percentages within ±0.3% of theoretical values to confirm purity .

What strategies mitigate degradation during long-term storage of the compound?

Basic Research Focus

Degradation pathways (e.g., ester hydrolysis, oxidation) require stabilization protocols:

- Lyophilization : Store as a lyophilized powder under argon at −20°C to limit hydrolysis .

- Antioxidants : Add 0.1% (w/v) BHT to ethanolic stock solutions to prevent radical-mediated oxidation of the dihydro-pyrrole ring .

- Stability-indicating assays : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to establish shelf-life .

How can the compound’s PEG chain length impact its pharmacokinetic properties in drug delivery systems?

Advanced Research Focus

The tetraoxa chain’s length (5,8,11,14 positions) influences solubility, circulation time, and renal clearance. and suggest:

- PEGylation studies : Compare in vivo half-lives of analogues with varying oxa-chain lengths (e.g., 4 vs. 6 ethylene oxide units) .

- Dynamic light scattering (DLS) : Measure hydrodynamic radius changes in serum-containing buffers to predict biodistribution .

- SPR biosensing : Quantify binding avidity to serum proteins (e.g., albumin) to assess passive targeting efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.